N-苄基-2-((1-(2-羟乙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

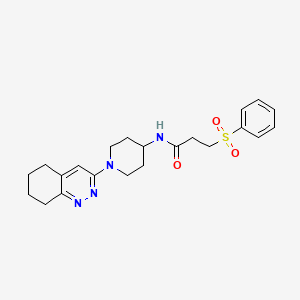

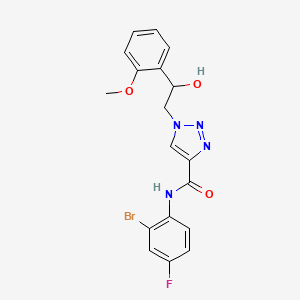

“N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a compound obtained by base-induced dimerization of 3-benzyloxazolidin-2-one . Its X-ray structure features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl, forming a 14-membered ring .

Synthesis Analysis

The synthesis of this compound involves the alkylation of the commercially available oxazolidinone with sodium hydride and benzyl bromide in THF . This process yields a crystalline product, which is not the target 2-(benzyloxy)oxazoline but rather the isomeric 3-benzyloxazolidin-2-one . The reaction is stirred for 15 min at -78 °C and a further hour at room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by an X-ray structure that features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl . This forms a 14-membered ring .Chemical Reactions Analysis

The chemical reaction involved in the formation of this compound is a base-induced dimerization of 3-benzyloxazolidin-2-one . This reaction results in the formation of the title compound, clearly formed by attack of the anion derived from 3 on a second molecule of 3 with ring opening .科学研究应用

抗肿瘤活性

一项研究表明,与目标化合物在结构上相关的新的 3-苄基取代的-4(3H)-喹唑啉酮在广泛的癌细胞系中显示出显着的抗肿瘤活性。这些化合物的效力是阳性对照 5-氟尿嘧啶的 1.5-3.0 倍,突出了它们在癌症治疗中的潜力 (Ibrahim A. Al-Suwaidan 等,2016)。分子对接研究表明,这些喹唑啉酮可以与 EGFR-TK 和 B-RAF 激酶的 ATP 结合位点结合,抑制黑色素瘤细胞系的生长,类似于已知的抑制剂。

抗菌剂

另一个研究领域探索了 N-(苯并[d]噻唑-2-基)-2-(2-(6-氯喹啉-4-基)肼基)乙酰胺衍生物的合成,其中包括喹唑啉酮结构。这些化合物对革兰氏阳性和革兰氏阴性细菌表现出广谱抗菌活性,表明它们作为新型抗菌剂的潜力 (Manoj N. Bhoi 等,2015)。

镇痛和抗炎活性

喹唑啉酮衍生物也因其镇痛和抗炎特性而受到研究。一项研究合成了新的喹唑啉基乙酰胺并测试了它们的镇痛、抗炎和致溃疡指数活性。其中,一种特定化合物显示出有效的镇痛和抗炎活性,与阿司匹林相比具有轻微的致溃疡潜力,表明这些衍生物有望成为开发新的镇痛和抗炎药物的候选药物 (V. Alagarsamy 等,2015)。

属性

IUPAC Name |

N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-11-10-22-16-9-5-4-8-15(16)18(21-19(22)25)26-13-17(24)20-12-14-6-2-1-3-7-14/h1-3,6-7,23H,4-5,8-13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUKAQVJJXUKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2802274.png)

![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)

![5-Cyclopropyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2802289.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)